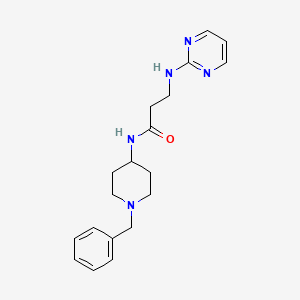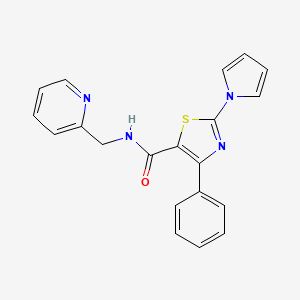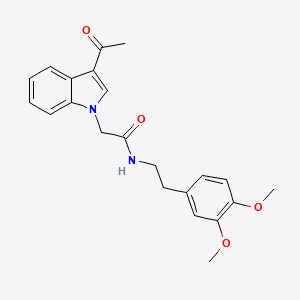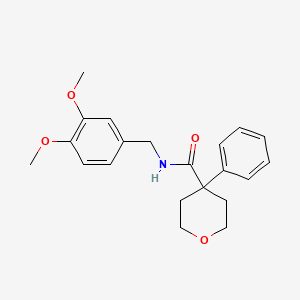![molecular formula C24H26N4O4S2 B11142185 3-(2-furylmethyl)-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11142185.png)
3-(2-furylmethyl)-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is fascinating! Let’s break it down:
Name: 3-(2-furylmethyl)-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
Molecular Formula: CHNOS
Molecular Weight: 488.59 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is to start with Methyl 3-[(2-furylmethyl)amino]propanoate (CAS: ) and then proceed through various transformations. Unfortunately, detailed synthetic routes for this specific compound are not widely available in the literature.
Industrial Production:: Industrial-scale production methods are proprietary and closely guarded by manufacturers. researchers often explore alternative routes to improve efficiency and yield.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, especially due to the presence of heteroatoms (nitrogen and sulfur).
Reduction: Reduction reactions could occur, affecting functional groups.
Substitution: Substitution reactions at various positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The specific products depend on reaction conditions and substituents. Is there a particular transformation you’d like me to explore further?
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers investigate its potential as a drug candidate due to its unique structure.
Biological Studies: It might interact with specific enzymes or receptors.
Industry: Perhaps it has applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can explore related pyrimidine derivatives or thiazolones to highlight its uniqueness.
Properties
Molecular Formula |
C24H26N4O4S2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H26N4O4S2/c1-15(2)31-12-6-9-25-20-18(22(29)27-10-4-7-16(3)21(27)26-20)13-19-23(30)28(24(33)34-19)14-17-8-5-11-32-17/h4-5,7-8,10-11,13,15,25H,6,9,12,14H2,1-3H3/b19-13- |
InChI Key |
JDERRRJCRLLOMI-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCOC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11142104.png)

![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142114.png)


![6-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B11142135.png)

![N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide](/img/structure/B11142145.png)
![N-(2-methoxyethyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B11142151.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B11142153.png)
![3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142161.png)

![4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11142169.png)

